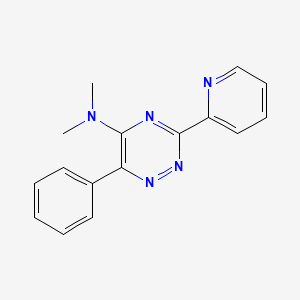
6-(1H-Tetrazol-5-YL)-2,2'-bipyridine
描述
6-(1H-Tetrazol-5-YL)-2,2'-bipyridine is a synthetic organic compound characterized by a bipyridine core structure substituted with a tetrazole group at the 5-position of the tetrazole ring. This compound is part of the broader class of tetrazole derivatives, which are known for their diverse biological and chemical applications due to their nitrogen-rich heterocyclic structure.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 2,2'-bipyridine with 1H-tetrazole under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the tetrazole group. Typical nucleophiles include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the extent of oxidation.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
科学研究应用
Chemistry: 6-(1H-Tetrazol-5-YL)-2,2'-bipyridine is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound has shown biological activity, including antibacterial, antifungal, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and as a tool in biological research to study enzyme inhibition and receptor-ligand interactions.
Medicine: Due to its biological activity, the compound is investigated for its potential therapeutic applications. It is being explored as a candidate for drug development in the treatment of various diseases.
Industry: The compound is used in the production of materials with specific properties, such as luminescent materials and sensors. Its unique chemical structure makes it suitable for applications in material science and nanotechnology.
作用机制
The mechanism by which 6-(1H-Tetrazol-5-YL)-2,2'-bipyridine exerts its effects involves its interaction with biological targets. The tetrazole group can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites and receptors. The bipyridine core enhances the stability and binding affinity of the compound, leading to its biological activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, disrupting their normal function.
Receptor Binding: It can interact with receptors, modulating their activity and signaling pathways.
相似化合物的比较
5-(1H-Tetrazol-5-YL)-2,2'-bipyridine: Similar structure but with a different position of the tetrazole group.
4-(1H-Tetrazol-5-YL)-2,2'-bipyridine: Another positional isomer with distinct chemical properties.
Cilostazol: A pharmaceutical compound with a tetrazole group, used in the treatment of peripheral vascular diseases.
Uniqueness: 6-(1H-Tetrazol-5-YL)-2,2'-bipyridine stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its unique structure allows for diverse applications in scientific research and industry.
属性
IUPAC Name |
2-pyridin-2-yl-6-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6/c1-2-7-12-8(4-1)9-5-3-6-10(13-9)11-14-16-17-15-11/h1-7H,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEDPTKTCQEKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722782 | |
| Record name | 6-(2H-Tetrazol-5-yl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866117-17-1 | |
| Record name | 6-(2H-Tetrazol-5-yl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3160466.png)
![[2-Methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3160470.png)
![5-(Methoxymethyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3160483.png)
![Ethyl 3-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate](/img/structure/B3160491.png)
![7-Methyl-5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine](/img/structure/B3160497.png)
![N-(acetyloxy)-N-{(E)-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]methylidene}amine](/img/structure/B3160505.png)
![2-(4-Fluorophenyl)-7-methyl-5-piperidinoimidazo[1,2-a]pyrimidine](/img/structure/B3160506.png)

![3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B3160530.png)


![1,3-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene](/img/structure/B3160549.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B3160558.png)
![N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine](/img/structure/B3160565.png)
